molecular formula C20H17ClFNOS B12167904 2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B12167904
M. Wt: 373.9 g/mol
InChI Key: PDNKQGRPGBROJV-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a synthetic organic compound characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with the appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
  • **2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-ol
  • **2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H17ClFNOS

Molecular Weight

373.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone

InChI

InChI=1S/C20H17ClFNOS/c1-13-11-19(14(2)23(13)17-7-5-16(22)6-8-17)20(24)12-25-18-9-3-15(21)4-10-18/h3-11H,12H2,1-2H3

InChI Key

PDNKQGRPGBROJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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